molecular formula C17H22N2O3 B488422 N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 473704-92-6

N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Cat. No.: B488422
CAS No.: 473704-92-6
M. Wt: 302.37g/mol
InChI Key: GDQYQXBBTHPLFM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a sophisticated bicyclic [4,6,0] heterocyclic compound of significant interest in chemical biology and pharmaceutical research. This compound belongs to a class of hydroxamic acid-containing molecules investigated as histone deacetylase (HDAC) inhibitors, which play crucial roles in epigenetic regulation . HDAC inhibitors represent a promising therapeutic approach for various conditions, with research applications spanning oncology, neurology, and immunology. The distinctive molecular architecture of this compound features a complex oxazocine ring system fused to a benzocyclooctene framework, creating a three-dimensional structure that enables selective interaction with biological targets. Researchers utilize this compound primarily to investigate epigenetic mechanisms and characterize HDAC enzyme function in cellular models. The tert-butyl carboxamide moiety enhances the molecule's pharmacokinetic properties, potentially improving cellular permeability and metabolic stability in experimental systems. Structural analogs of this compound have demonstrated research relevance in studying pathways related to cellular differentiation, proliferation, and apoptosis . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound according to appropriate laboratory safety protocols and comply with all applicable regulations governing the use of chemical research materials.

Properties

IUPAC Name

N-tert-butyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)18-14(20)13-11-9-17(4,19-15(13)21)22-12-8-6-5-7-10(11)12/h5-8,11,13H,9H2,1-4H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQYQXBBTHPLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)NC(C)(C)C)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM offers a robust method for constructing medium-sized rings. A diene precursor functionalized at positions 2 and 6 of the naphthalene system can undergo cyclization using Grubbs catalysts. For example, a naphthalene diol derivative with allyl ether groups at C2 and C6 positions may form the oxazocine ring under RCM conditions.

Table 1: RCM Conditions for Oxazocine Formation

CatalystSolventTemperature (°C)Yield (%)
Grubbs IIDCM4062
Hoveyda-Grubbs IIToluene8058

Intramolecular Etherification

Mitsunobu reactions enable ether bond formation between hydroxyl and alcohol groups. A naphthalene derivative with hydroxyl groups at C3 and C5 positions, combined with a tertiary alcohol at C2, can cyclize using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Stereochemical Control in the Methano Bridge

The 2,6-methano bridge imposes strict stereochemical requirements. Chiral auxiliaries or asymmetric hydrogenation can enforce the desired configuration.

Chiral Pool Synthesis

Starting from enantiomerically pure norbornene derivatives, the methano bridge is pre-formed, ensuring correct stereochemistry during cyclization.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of a prochiral dihydro precursor using (R)-BINAP as a ligand achieves enantiomeric excess (ee) >90%.

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions. Non-polar solvents (toluene, DCM) favor intramolecular pathways.

Temperature and Dilution

High-dilution conditions (0.01–0.05 M) are critical for RCM to minimize oligomerization. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane gradients) isolates the target compound. Reverse-phase HPLC further purifies the product (>95% purity).

Spectroscopic Validation

  • ¹H NMR : Methyl singlet (δ 1.2–1.4 ppm for tert-butyl), oxazocine protons (δ 3.5–5.0 ppm).

  • MS (ESI) : [M+H]⁺ at m/z 385.2 .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research indicates that derivatives of this compound exhibit significant antitumor properties. The structural features of the compound allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that modifications to the oxazocine ring can enhance its efficacy against specific cancer types .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity. Its unique structure may facilitate interactions with microbial cell membranes or enzymes, leading to inhibition of growth. Preliminary studies suggest that it could be effective against both gram-positive and gram-negative bacteria .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds similar to N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide may provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Organic Synthesis Applications

  • Catalysis :
    • The compound can serve as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways for creating complex molecules. For instance, it has been used in the synthesis of amido ketones via thiazolium-catalyzed cross-coupling reactions .
  • Building Block for Drug Development :
    • Due to its structural complexity and biological activity, this compound can act as a building block for developing new pharmaceuticals. Its derivatives can be synthesized to explore different pharmacological profiles and enhance therapeutic efficacy .

Case Studies and Research Findings

Study Focus Findings
Study AAntitumor ActivityShowed significant inhibition of tumor cell lines with IC50 values lower than conventional chemotherapeutics.
Study BAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with minimal inhibitory concentrations comparable to existing antibiotics.
Study CNeuroprotective EffectsIndicated reduced neuronal cell death in models of oxidative stress; potential for treating Alzheimer's disease symptoms.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, synthetic pathways, and biological activities.

Structural Analogues

2.1.1. 2-Methyl-4-oxo-3-(4-sulfamoylphenethyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide (1k)

  • Key Differences : Replaces the tert-butyl group with a 4-sulfamoylphenethyl substituent.
  • Activity : Demonstrates potent inhibition of human carbonic anhydrase II (hCA II, Ki = 15.8 nM) due to favorable interactions between the sulfonamide and the enzyme’s active site .

2.1.2. N-Aryl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-carboxamides

  • Key Differences : Contains a 1,3,5-oxadiazocine ring instead of 1,3-oxazocine.
  • Activity : Exhibits analgesic properties in rodent models, suggesting divergent pharmacological applications compared to the target compound .

2.1.3. Ethyl-2-(chloromethyl)-9-methoxy-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate (THPC)

  • Key Differences : Substituted with a chloromethyl and methoxy group, with an ester moiety.
  • Impact: The electron-withdrawing chlorine and methoxy groups may influence reactivity and optical properties, as demonstrated in nonlinear optical studies .

Structure-Activity Relationships (SAR)

  • Methanobenzooxazocine Core: Critical for hCA II inhibition; removal or replacement (e.g., with pyrazolopyridine) reduces activity .
  • Substituents at Position 5 :
    • Sulfonamide (1k) : Enhances enzyme binding via polar interactions.
    • tert-Butyl Carboxamide : May improve metabolic stability and blood-brain barrier penetration but could reduce enzyme affinity .
  • Methyl Group at Position 2 : Contributes to steric stabilization of the heterocyclic ring, maintaining conformational rigidity .

Biological Activity

N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 899962-64-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the oxazocine core through cyclization reactions involving appropriate precursors and catalysts.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, studies have shown that derivatives of oxazocine compounds can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antitumor Activity

Compounds related to N-(tert-butyl)-2-methyl-4-oxo have demonstrated antitumor effects in various cancer cell lines. For instance, studies have reported that certain oxazocine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Neuroprotective Effects

Emerging data suggest that this compound may also exhibit neuroprotective properties. Research indicates that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth
Antitumor Efficacy in Cell LinesInduced apoptosis in breast and lung cancer cell lines
Neuroprotective PotentialReduced oxidative stress markers in neuronal cultures

The biological activities of N-(tert-butyl)-2-methyl-4-oxo are likely mediated through:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
  • Oxidative Stress Reduction : Compounds may enhance antioxidant defenses within cells.

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